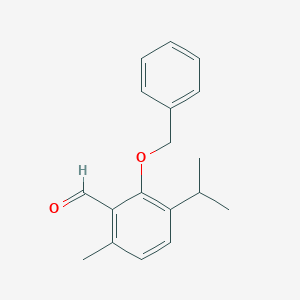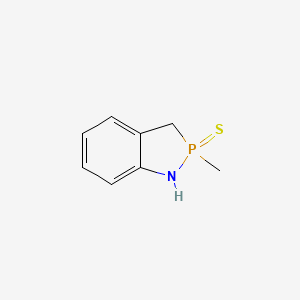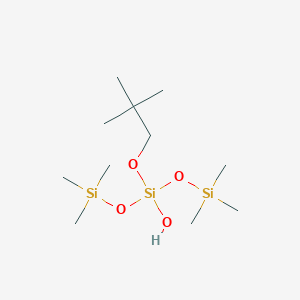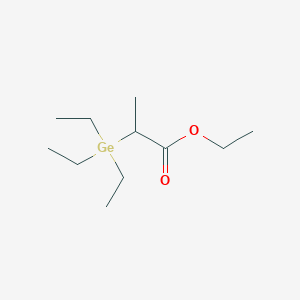![molecular formula C14H26O3P+ B14379043 {[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium CAS No. 88648-00-4](/img/structure/B14379043.png)
{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is a complex organophosphorus compound This compound is characterized by its unique structure, which includes a bi(cyclohexane) moiety linked to an oxophosphanium group via an oxy bridge The presence of a hydroxyethyl group further adds to its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium typically involves multiple steps. One common approach is the reaction of 1,1’-bi(cyclohexane)-4-ol with a suitable phosphine oxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxy bridge. The reaction conditions, including temperature and solvent choice, are critical to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The oxy bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, substituted bi(cyclohexane) derivatives, and hydroxyethyl-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the oxy bridge and the hydroxyethyl group, which facilitate binding to the active sites of target molecules. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Properties
CAS No. |
88648-00-4 |
|---|---|
Molecular Formula |
C14H26O3P+ |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(4-cyclohexylcyclohexyl)oxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C14H26O3P/c1-11(15)18(16)17-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h11-15H,2-10H2,1H3/q+1 |
InChI Key |
XBPDRCXJCKVWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[P+](=O)OC1CCC(CC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)


![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)



![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)

